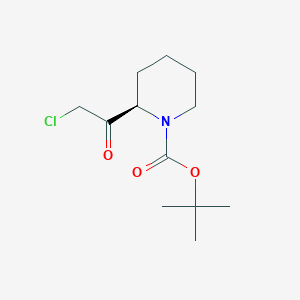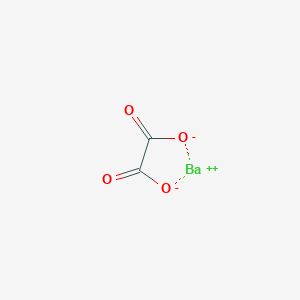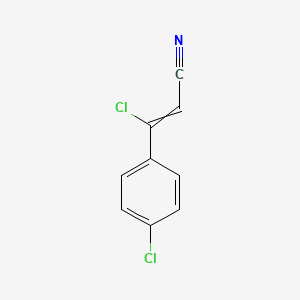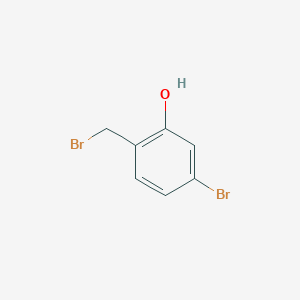![molecular formula C33H25BrCl2N2O2 B12448166 [11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in the field of chemistry or any specific industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound. Include detailed reaction conditions such as temperature, pressure, solvents, and catalysts.
Industrial Production Methods: Discuss any known industrial production methods, including large-scale synthesis and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.
Major Products: Describe the major products formed from these reactions and their significance.
Wissenschaftliche Forschungsanwendungen
Provide a comprehensive description of the scientific research applications of the compound. This may include its use in:
- Chemistry: As a reagent or catalyst in various chemical reactions.
- Biology: In biological assays or as a probe for studying biological processes.
- Medicine: Potential therapeutic applications or as a drug candidate.
- Industry: Any industrial applications, such as in materials science or manufacturing.
Wirkmechanismus
Explain the mechanism by which the compound exerts its effects. Include details on molecular targets and pathways involved. Discuss any known interactions with biological molecules or cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its unique properties and advantages.
List of Similar Compounds: Provide a list of similar compounds and briefly describe their similarities and differences.
Eigenschaften
Molekularformel |
C33H25BrCl2N2O2 |
|---|---|
Molekulargewicht |
632.4 g/mol |
IUPAC-Name |
6-(3-bromophenyl)-5-(3,4-dichlorobenzoyl)-9-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H25BrCl2N2O2/c1-19-9-11-20(12-10-19)23-17-28-31(30(39)18-23)32(21-5-4-6-24(34)15-21)38(29-8-3-2-7-27(29)37-28)33(40)22-13-14-25(35)26(36)16-22/h2-16,23,32,37H,17-18H2,1H3 |
InChI-Schlüssel |
VFAOANYDHBAZJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC(=C(C=C5)Cl)Cl)C6=CC(=CC=C6)Br)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-{[(4-Fluorophenyl)carbonyl]amino}-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B12448104.png)
![N,N'-(1S,2S)-cyclohexane-1,2-diylbis[2-(4-bromo-3-methylphenoxy)acetamide]](/img/structure/B12448111.png)
![2-methoxy-N-methyl-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide](/img/structure/B12448118.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12448127.png)


![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)

![3-Chloro-6-methoxybenzo[b]thiophene](/img/structure/B12448157.png)
![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)


